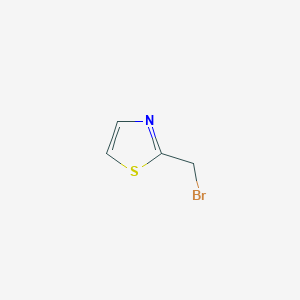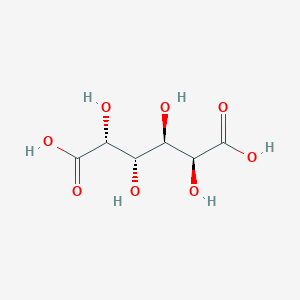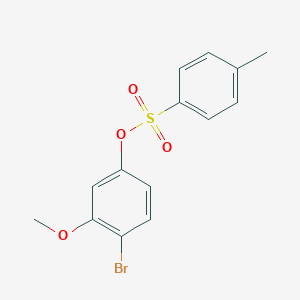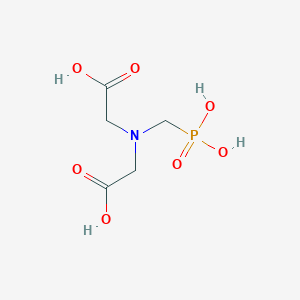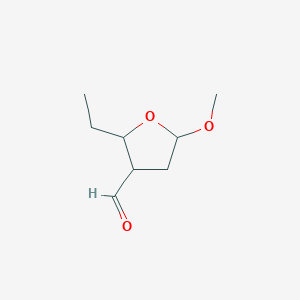
2-Ethyl-5-methoxyoxolane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-methoxyoxolane-3-carbaldehyde (EMCA) is a chemical compound that belongs to the family of oxolanes. It is a colorless liquid with a molecular formula of C8H12O3. EMCA has gained significant attention in the scientific community due to its potential use in various fields, including organic chemistry, biochemistry, and pharmaceuticals. In
Aplicaciones Científicas De Investigación
2-Ethyl-5-methoxyoxolane-3-carbaldehyde has been extensively studied for its potential applications in various fields. In organic chemistry, 2-Ethyl-5-methoxyoxolane-3-carbaldehyde has been used as a key intermediate in the synthesis of various organic compounds. It has also been used as a reagent for the synthesis of chiral oxazolines and oxazolidines.
In biochemistry, 2-Ethyl-5-methoxyoxolane-3-carbaldehyde has been studied for its potential use as a fluorescent probe for the detection of various biological molecules. It has been shown to selectively bind to proteins, nucleic acids, and lipids, making it a versatile tool for biochemical research.
In pharmaceuticals, 2-Ethyl-5-methoxyoxolane-3-carbaldehyde has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. It has been shown to have potent anticancer and anti-inflammatory properties, making it a promising drug candidate.
Mecanismo De Acción
The exact mechanism of action of 2-Ethyl-5-methoxyoxolane-3-carbaldehyde is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
2-Ethyl-5-methoxyoxolane-3-carbaldehyde has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Ethyl-5-methoxyoxolane-3-carbaldehyde has potent anticancer and anti-inflammatory properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethyl-5-methoxyoxolane-3-carbaldehyde has several advantages for lab experiments. It is easy to synthesize, has a high yield and purity, and is relatively stable. It can be used as a fluorescent probe for the detection of various biological molecules, making it a versatile tool for biochemical research.
However, 2-Ethyl-5-methoxyoxolane-3-carbaldehyde also has some limitations. It is highly reactive and can react with various biological molecules, leading to nonspecific binding. It also has a short half-life in vivo, limiting its potential use as a drug candidate.
Direcciones Futuras
There are several future directions for the study of 2-Ethyl-5-methoxyoxolane-3-carbaldehyde. One potential direction is the development of more potent and selective 2-Ethyl-5-methoxyoxolane-3-carbaldehyde derivatives for use as drug candidates. Another potential direction is the study of 2-Ethyl-5-methoxyoxolane-3-carbaldehyde's effects on epigenetic regulation, as it has been shown to inhibit the activity of HDACs. Additionally, the development of new methods for the detection of 2-Ethyl-5-methoxyoxolane-3-carbaldehyde in biological samples could lead to a better understanding of its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
2-Ethyl-5-methoxyoxolane-3-carbaldehyde can be synthesized through the condensation reaction of 2-ethyl-5-methoxyoxolane and chloral hydrate in the presence of a strong acid catalyst. The reaction yields 2-Ethyl-5-methoxyoxolane-3-carbaldehyde with a high yield and purity. The synthesis method is simple and cost-effective, making it a popular choice for researchers.
Propiedades
Número CAS |
126810-42-2 |
|---|---|
Nombre del producto |
2-Ethyl-5-methoxyoxolane-3-carbaldehyde |
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
2-ethyl-5-methoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-3-7-6(5-9)4-8(10-2)11-7/h5-8H,3-4H2,1-2H3 |
Clave InChI |
PMVWOFWTXYVDEV-UHFFFAOYSA-N |
SMILES |
CCC1C(CC(O1)OC)C=O |
SMILES canónico |
CCC1C(CC(O1)OC)C=O |
Sinónimos |
3-Furancarboxaldehyde, 2-ethyltetrahydro-5-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



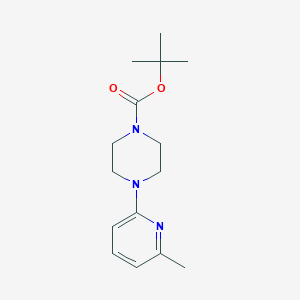
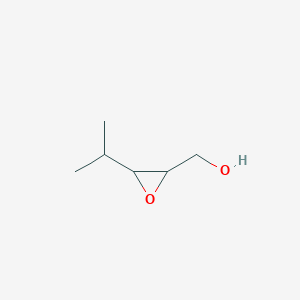
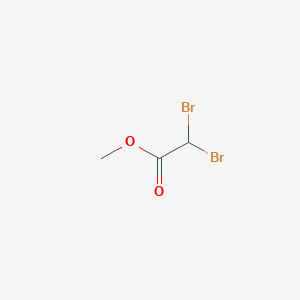
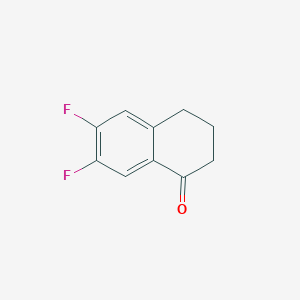
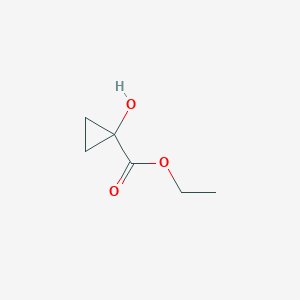
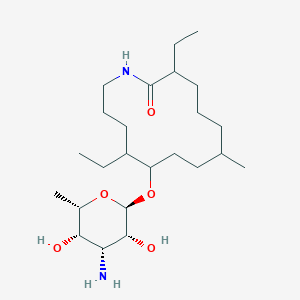
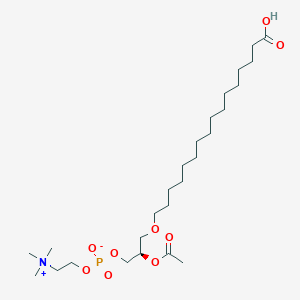
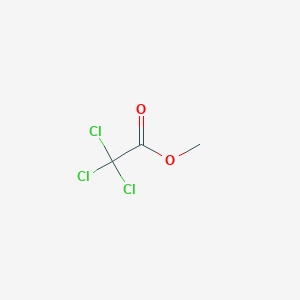
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B166327.png)
![2-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B166329.png)
